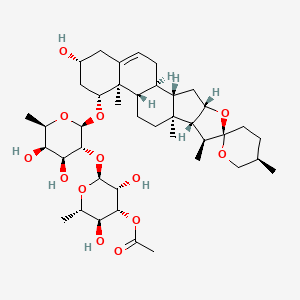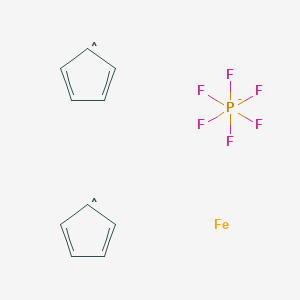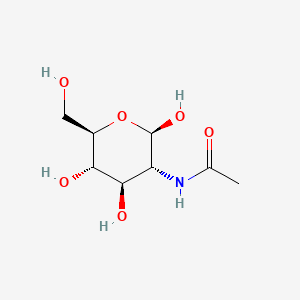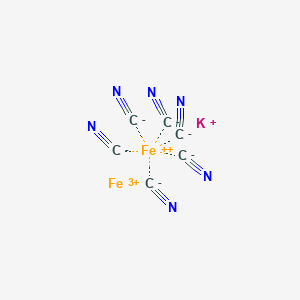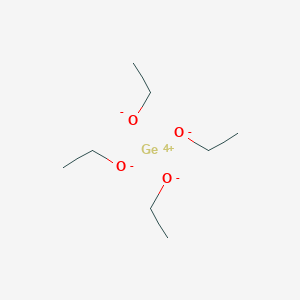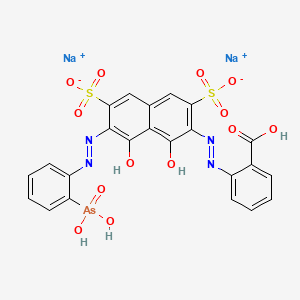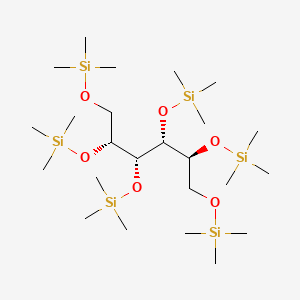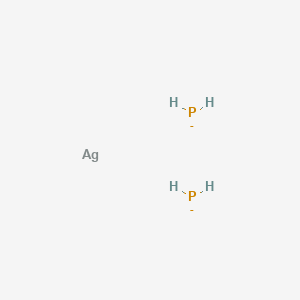
Reactive Red 24
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactive Red 24 is a synthetic azo dye widely used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and flax. It is known for its vibrant red color and strong chromaticity stability. This compound is also utilized in the printing and dyeing industries due to its ease of production and application .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reactive Red 24 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond (-N=N-), which is characteristic of azo dyes .
Industrial Production Methods
In industrial settings, the production of Reactive Red 24 involves large-scale chemical reactions under controlled conditions. The process includes the use of reactors, mixers, and filtration systems to ensure the purity and consistency of the dye. The final product is then dried and processed into a powder or liquid form for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
Reactive Red 24 undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the cleavage of the azo bond, resulting in the formation of aromatic amines.
Substitution: Substitution reactions can occur at the aromatic rings, where functional groups such as hydroxyl or amino groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust are used under acidic or basic conditions.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as elevated temperatures and pressures.
Major Products Formed
Oxidation: Aromatic carboxylic acids and phenols.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Reactive Red 24 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Reactive Red 24 involves its interaction with various molecular targets and pathways. The primary mechanism is the formation of covalent bonds with cellulosic fibers through the reactive groups present in the dye. This results in the dye becoming an integral part of the fiber, providing excellent wash and light fastness . Additionally, the adsorption of Reactive Red 24 onto biochars is controlled by electrostatic interactions, pore filling, hydrogen bonding formation, and π–π interactions .
Comparación Con Compuestos Similares
Similar Compounds
Reactive Red 120: Another azo dye with similar applications but different chemical structure and properties.
Reactive Orange 16: A reactive dye used for similar purposes but with a different chromaticity and stability profile.
Reactive Blue 19: A widely used reactive dye with different spectral properties compared to Reactive Red 24.
Uniqueness
Reactive Red 24 is unique due to its strong chromaticity stability, ease of production, and wide range of applications in various industries. Its ability to form covalent bonds with cellulosic fibers makes it highly effective for textile dyeing, providing excellent wash and light fastness .
Propiedades
Número CAS |
12238-00-5 |
|---|---|
Fórmula molecular |
C26H17ClN7O10S3.3Na |
Peso molecular |
788.08 |
Sinónimos |
C.I. Reactive red 24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


